molecular formula C8H10BrClFN B3028481 (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride CAS No. 2109874-10-2

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride

Cat. No.: B3028481
CAS No.: 2109874-10-2
M. Wt: 254.53
InChI Key: BLXILKBUBMZCET-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

    Amination: The brominated and fluorinated phenyl compound is then subjected to amination to introduce the ethanamine group.

    Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding imines or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Catalysts such as palladium or copper are often employed under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenylamines with various functional groups.

    Oxidation and Reduction: Products include imines, amines, and other nitrogen-containing compounds.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorophenylacetic acid
  • 4’-Bromo-3’-fluoroacetanilide

Uniqueness

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(1S)-1-(4-bromo-3-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXILKBUBMZCET-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Br)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109874-10-2
Record name Benzenemethanamine, 4-bromo-3-fluoro-α-methyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2109874-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride
Reactant of Route 4
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.